- Application of high pressure to some difficult Wittig reactions, Tetrahedron Letters, 1987, 28(19), 2191-2

Cas no 945-93-7 (Ethyl 3-Phenylbut-2-enoate)

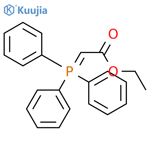

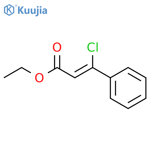

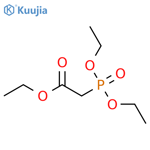

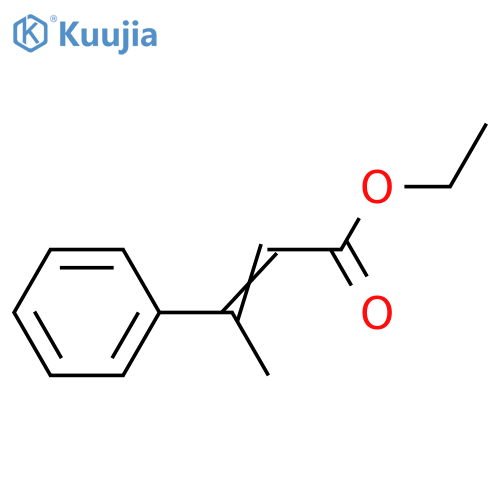

Ethyl 3-Phenylbut-2-enoate structure

Nome do Produto:Ethyl 3-Phenylbut-2-enoate

N.o CAS:945-93-7

MF:C12H14O2

MW:190.238363742828

MDL:MFCD00053762

CID:805935

Ethyl 3-Phenylbut-2-enoate Propriedades químicas e físicas

Nomes e Identificadores

-

- Ethyl 3-phenylbut-2-enoate

- 2-Butenoic acid,3-phenyl-, ethyl ester

- ETHYL TRANS-β-METHYLCINNAMATE

- (E)-3-phenyl-2-butenoic acid ethyl ester

- (E)-3-phenyl-but-2-enoic acid ethyl ester

- 2-BUTENOIC ACID,3-PHENYL-ETHYL ESTER(E)

- Ethyl 3-phenylcrotonate

- ETHYL BETA-METHYLCINNAMATE

- ETHYL B-METHYLCINNAMATE

- ETHYL TRANS-SS-METHYLCINNAMATE

- trans-3-phenyl-but-

- Ethyl trans-beta-methylcinnamate

- (E)-ethyl 3-phenylbut-2-enoate

- BSXHSWOMMFBMLL-MDZDMXLPSA-N

- ethyl (2E)-3-phenylbut-2-enoate

- ethyl (E)-3-phenylbut-2-enoate

- Ethyl (E)-3-Phenyl-2-butenoate

- 2-Butenoic acid, 3-phenyl-, ethyl ester

- Cinnamic acid, .beta.-methyl-, ethyl ester

- ethyl trans--methylcinnamate

- 6237AC

- SBB053785

- Ethyl (2E)-3-phenyl-2-butenoate #

- 2-Butenoi

- Cinnamic acid, β-methyl-, ethyl ester (6CI, 7CI, 8CI)

- Ethyl 3-phenyl-2-butenoate

- NSC 20769

- Ethyl 3-Phenylbut-2-enoate

-

- MDL: MFCD00053762

- Inchi: 1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

- Chave InChI: BSXHSWOMMFBMLL-UHFFFAOYSA-N

- SMILES: O=C(C=C(C)C1C=CC=CC=1)OCC

Propriedades Computadas

- Massa Exacta: 190.09900

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 4

- Complexidade: 212

- Superfície polar topológica: 26.3

Propriedades Experimentais

- Densidade: 1.042

- Ponto de ebulição: 142-144 ºC (p=15 torr)

- Ponto de Flash: >113 ºC

- Índice de Refracção: n20/D 1.546(lit.)

- PSA: 26.30000

- LogP: 2.65300

Ethyl 3-Phenylbut-2-enoate Informações de segurança

- WGK Alemanha:3

- Instrução de Segurança: S24; S25

Ethyl 3-Phenylbut-2-enoate Dados aduaneiros

- CÓDIGO SH:2916399090

- Dados aduaneiros:

China Customs Code:

2916399090Overview:

2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Summary:

2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Ethyl 3-Phenylbut-2-enoate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E824097-250mg |

Ethyl 3-phenylbut-2-enoate |

945-93-7 | 98% | 250mg |

¥422.00 | 2022-10-10 | |

| Ambeed | A681456-5g |

Ethyl 3-phenylbut-2-enoate |

945-93-7 | 98% | 5g |

$548.0 | 2024-04-16 | |

| Ambeed | A681456-1g |

Ethyl 3-phenylbut-2-enoate |

945-93-7 | 98% | 1g |

$111.0 | 2024-04-16 | |

| TRC | E940195-100mg |

Ethyl 3-Phenylbut-2-enoate |

945-93-7 | 100mg |

$ 80.00 | 2022-06-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E824097-100mg |

Ethyl 3-phenylbut-2-enoate |

945-93-7 | 98% | 100mg |

¥264.00 | 2022-10-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169560-100mg |

Ethyl 3-phenyl-2- butenoate |

945-93-7 | 98% | 100mg |

¥243.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE351-100mg |

Ethyl 3-Phenylbut-2-enoate |

945-93-7 | 98% | 100mg |

¥260.0 | 2022-09-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E824097-1g |

Ethyl 3-phenylbut-2-enoate |

945-93-7 | 98% | 1g |

¥1,052.00 | 2022-10-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE351-100mg |

Ethyl 3-Phenylbut-2-enoate |

945-93-7 | 98% | 100mg |

¥293.0 | 2024-07-20 | |

| Aaron | AR00IIZW-1g |

2-Butenoic acid, 3-phenyl-, ethyl ester |

945-93-7 | 98% | 1g |

$78.00 | 2025-02-28 |

Ethyl 3-Phenylbut-2-enoate Método de produção

Synthetic Routes 1

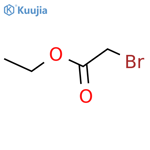

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Tricyclohexylphosphine , Dichlorobis(tricyclohexylphosphine)nickel Solvents: 1,4-Dioxane , Water ; 16 h, 110 °C

Referência

- Nickel-Catalyzed Efficient and Practical Suzuki-Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines, Organic Letters, 2010, 12(4), 884-887

Synthetic Routes 3

Condições de reacção

Referência

- Stereochemistry of the reactions of copper(I) iodide-catalyzed Grignard reagents with ethyl (E)- and (Z)-β-chlorocinnamates, Acta Chemica Scandinavica, 1983, 37(3), 173-8

Synthetic Routes 4

Condições de reacção

1.1 Catalysts: Palladium (polyfluorinated sulfonate resin-supported) Solvents: Tributylamine

Referência

- Palladium perfluorinated sulfonate resin-catalyzed reaction of aryl halides with alkenes or alkynes, Youji Huaxue, 1989, 9(4), 361-3

Synthetic Routes 5

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C

1.3 Solvents: Water ; rt

1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C

1.3 Solvents: Water ; rt

Referência

- An Intramolecular Iodine-Catalyzed C(sp3)-H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans, European Journal of Organic Chemistry, 2021, 2021(24), 3478-3483

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Toluene ; 66 h, reflux

Referência

- One-Pot Conversion of α,β-Unsaturated Alcohols into the Corresponding Carbon-Elongated Dienes with a Stable Phosphorus Ylide-BaMnO4 System. Synthesis of 6'-Methylene Derivatives of Neplanocin A as Potential Antiviral Nucleosides. New Neplanocin Analogs. 11, Journal of Organic Chemistry, 1998, 63(13), 4489-4493

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ; reflux

1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 2 h, reflux; 1 h, reflux

1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 2 h, reflux; 1 h, reflux

Referência

- Synthesis of 8-(1-phenyl-vinyl)-6, 7, 10-trioxa-spiro[4.5]decane and its derivatives, Organic Chemistry: An Indian Journal, 2008, 4(4), 321-325

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C

1.2 Solvents: Tetrahydrofuran ; 0 °C; 7 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; 0 °C; 7 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referência

- Manganese-Catalyzed Dual-Deoxygenative Coupling of Primary Alcohols with 2-Arylethanols, Angewandte Chemie, 2018, 57(46), 15143-15147

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ; reflux

1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux

1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux

Referência

- Synthesis of 3-(1-phenylvinyl)-1,2,5-trioxaspiroundecane and its derivatives, Oriental Journal of Chemistry, 2008, 24(2), 595-600

Synthetic Routes 11

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 40 min, 0 °C

1.2 0 °C; 6 - 8 h, rt

1.3 Reagents: Water

1.2 0 °C; 6 - 8 h, rt

1.3 Reagents: Water

Referência

- Pd-Catalyzed Formal [3 + 3] Heteroannulation of Allylic gem-Diacetates: Synthesis of Chromene-Based Natural Products and Exploration of Photochromic Properties, ACS Catalysis, 2022, 12(2), 963-970

Synthetic Routes 13

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Benzene ; 25 - 30 °C; 10 - 12 h, rt

Referência

- Synthesis and biological activity of permethrinic acid analogs containing various substituents in position 2 of the cyclopropane ring, Russian Journal of Organic Chemistry, 2008, 44(8), 1139-1149

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate , Phosphine, [(2-bromo-1,3-phenylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-, d… Solvents: 1,2-Dichloroethane , Water ; 12 h, rt

Referência

- Pd-catalyzed addition of organoboronic acids to alkynes at room temperature, Synlett, 2005, (3), 457-460

Ethyl 3-Phenylbut-2-enoate Raw materials

- Ethyl bromoacetate

- 2-PROPENOIC ACID, 3-CHLORO-3-PHENYL-, ETHYL ESTER

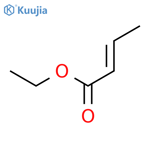

- Crotonic Acid Ethyl Ester

- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate

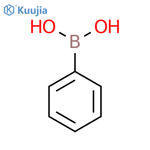

- Phenylboronic acid

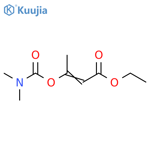

- Triethyl phosphonoacetate

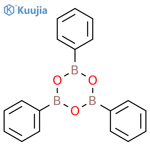

- Boroxin,2,4,6-triphenyl-

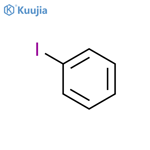

- Iodobenzene

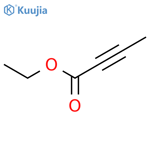

- ethyl but-2-ynoate

- Ethyl 3-[[(dimethylamino)carbonyl]oxy]-2-butenoate

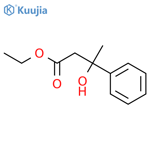

- ethyl 3-hydroxy-3-phenylbutanoate

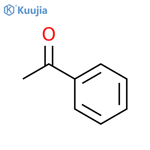

- Acetophenone

Ethyl 3-Phenylbut-2-enoate Preparation Products

Ethyl 3-Phenylbut-2-enoate Literatura Relacionada

-

Youran Liu,Fei Chen,Yan-Mei He,Chenghao Li,Qing-Hua Fan Org. Biomol. Chem. 2019 17 5099

-

José I. García,Héctor García-Marín,Elísabet Pires Green Chem. 2014 16 1007

-

Luis Aldea,José M. Fraile,Héctor García-Marín,José I. García,Clara I. Herrerías,José A. Mayoral,Ignacio Pérez Green Chem. 2010 12 435

-

Yong Zhi Jin,Noriyuki Yasuda,Junji Inanaga Green Chem. 2002 4 498

945-93-7 (Ethyl 3-Phenylbut-2-enoate) Produtos relacionados

- 1504-72-9(Ethyl trans-β-Methylcinnamate)

- 1216217-83-2({6-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl}methanol)

- 899725-40-7(methyl 3-{4-(5-chloro-2-methylphenyl)piperazin-1-ylsulfonyl}-1-benzothiophene-2-carboxylate)

- 29096-75-1(2-Amino-5,6-dimethylbenzimidazole)

- 1820574-81-9(2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline)

- 2694732-18-6(tert-butyl N-(1-benzyl-5,5-dimethylpyrrolidin-3-yl)carbamate)

- 553-97-9(p-Toluquinone)

- 860611-40-1(tert-butyl 1-[2-(methoxycarbonyl)thiophen-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate)

- 2138350-50-0(Pyrido[4,3-c]pyridazine, 5,6,7,8-tetrahydro-3-[4-(1-methylethyl)-1-piperazinyl]-)

- 668462-40-6(1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:945-93-7)Ethyl 3-Phenylbut-2-enoate

Pureza:99%

Quantidade:5g

Preço ($):493.0